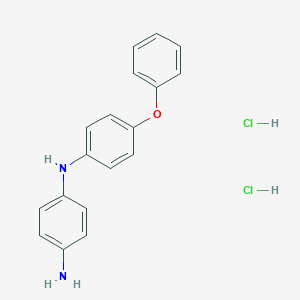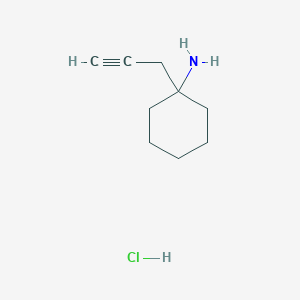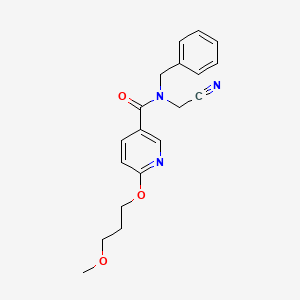
N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride, also known as PPDA, is a chemical compound that has been widely used in scientific research. PPDA is a diamine derivative that has been used as a building block for various organic molecules. The compound has been synthesized using different methods, and it has been found to have several biochemical and physiological effects.
Mecanismo De Acción
N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride has been found to inhibit the activity of tyrosinase, an enzyme that is involved in the production of melanin. This inhibition leads to a decrease in the production of melanin, which makes N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride useful in the treatment of hyperpigmentation disorders. N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride has also been found to have antioxidant properties, which make it useful in the treatment of oxidative stress-related disorders.
Biochemical and Physiological Effects:
N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride has several biochemical and physiological effects. The compound has been found to inhibit the activity of tyrosinase, as mentioned earlier. N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride has also been found to have antioxidant properties, which make it useful in the treatment of oxidative stress-related disorders. In addition, N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride has been found to have anti-inflammatory properties, which make it useful in the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride has several advantages for lab experiments. The compound is easy to synthesize, and it is readily available. N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride has also been found to have low toxicity, which makes it safe to use in lab experiments. However, N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride has some limitations for lab experiments. The compound is not very soluble in water, which makes it difficult to use in aqueous solutions. N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride is also sensitive to light, which makes it necessary to store the compound in a dark place.
Direcciones Futuras
There are several future directions for the use of N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride in scientific research. One direction is the synthesis of new organic compounds using N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride as a building block. N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride can also be used in the synthesis of new drugs and pharmaceuticals. Another direction is the study of the mechanism of action of N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride in more detail. This will help to understand the biochemical and physiological effects of the compound better. Finally, the use of N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride in the treatment of various disorders can be explored further, which may lead to the development of new therapies.
Métodos De Síntesis
N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride can be synthesized using different methods. One of the most common methods is the condensation of 4-aminophenol with 4-phenoxybenzaldehyde in the presence of a catalyst. The resulting intermediate is then reduced to N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride using a reducing agent. Another method involves the reaction of 4-nitrophenol with 4-phenoxybenzaldehyde, followed by the reduction of the intermediate to N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride. Both methods have been found to be effective in synthesizing N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride.
Aplicaciones Científicas De Investigación
N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride has been widely used in scientific research as a building block for various organic molecules. It has been used to synthesize dyes, polymers, and other organic compounds. N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride has also been used in the synthesis of various drugs and pharmaceuticals. The compound has been found to have several biochemical and physiological effects, which make it a valuable tool in scientific research.
Propiedades
IUPAC Name |
4-N-(4-phenoxyphenyl)benzene-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O.2ClH/c19-14-6-8-15(9-7-14)20-16-10-12-18(13-11-16)21-17-4-2-1-3-5-17;;/h1-13,20H,19H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBQYRYNVJXBEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=CC=C(C=C3)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2714435.png)
![1-Methyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride](/img/structure/B2714436.png)

![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-morpholinoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2714439.png)



![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]furan-3-carboxamide](/img/structure/B2714447.png)

![2-[[1-(2-Methoxybenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2714449.png)